molecular formula C7H8ClN3S B2707000 1,3-Benzothiazole-6,7-diamine hydrochloride CAS No. 2193064-32-1

1,3-Benzothiazole-6,7-diamine hydrochloride

Cat. No.: B2707000
CAS No.: 2193064-32-1
M. Wt: 201.67
InChI Key: KOCBOMFXADQNMW-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6,7-diamine hydrochloride (CAS 2193064-32-1) is a versatile benzothiazole derivative supplied as a high-purity solid for research applications. With a molecular formula of C 7 H 8 ClN 3 S and a molecular weight of 201.68 g/mol, this compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry . The benzothiazole core is a "magic molecule" known for its diverse biological activities, making it a structure of high interest in drug discovery . The primary research value of this diamine-functionalized derivative lies in its potential for constructing novel compounds for pharmacological screening. The 6,7-diamine substitution pattern provides a handle for further chemical modification, allowing researchers to develop libraries of hybrid molecules. Benzothiazole derivatives, in general, have demonstrated significant antimicrobial properties , particularly against challenging drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Some benzothiazole hybrids exhibit potent antibacterial activity by targeting critical bacterial proteins such as Filamentous temperature-sensitive mutant Z (FtsZ), which plays an essential role in cell division . Beyond antimicrobial applications, the benzothiazole scaffold is extensively investigated for its anticancer potential . Certain 2-aryl benzothiazole derivatives have shown remarkable, selective antitumor activity against specific cancer cell lines, including breast carcinoma models (e.g., MCF-7) . The structural motif is also found in compounds with a range of other biological activities, such as anti-inflammatory, anticonvulsant, anthelmintic, and neuroprotective effects . This compound is intended for research purposes only in laboratory settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-6,7-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-3H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCBOMFXADQNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)N)SC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazole-6,7-diamine hydrochloride can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with aromatic aldehydes in the presence of an oxidizing agent. This reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or ethanol and is often catalyzed by iodine or other catalysts .

Another method involves the use of microwave irradiation to accelerate the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid medium. This method is efficient and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-6,7-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Therapeutic Applications

  • Neurodegenerative Diseases :
    • Recent studies have highlighted the potential of 1,3-benzothiazole derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds derived from this structure have shown the ability to inhibit monoamine oxidase B and cholinesterase, which are crucial in managing symptoms associated with these conditions .
    • A specific derivative demonstrated significant activity in reducing oxidative stress and restoring mitochondrial function in models of neurodegeneration .
  • Antitubercular Activity :
    • Research indicates that benzothiazole derivatives exhibit promising antitubercular properties. New compounds synthesized from 1,3-benzothiazole-6,7-diamine hydrochloride have shown better inhibition against Mycobacterium tuberculosis compared to standard treatments .
    • The mechanism of action involves the inhibition of specific bacterial enzymes, making these derivatives potential candidates for new tuberculosis therapies .
  • Antidepressant Properties :
    • Compounds based on the benzothiazole structure have been developed as multi-target directed ligands (MTDLs) aimed at treating depression alongside neurodegeneration. These compounds have shown efficacy in reducing immobility in forced swim tests, indicating potential antidepressant effects .
  • Anticancer Activity :
    • Some studies suggest that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications of this compound can enhance its anticancer activity .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a series of benzothiazole derivatives on cellular models of Alzheimer's disease. The results indicated that certain derivatives significantly reduced oxidative stress markers and improved cell viability compared to untreated controls .

Case Study 2: Antitubercular Efficacy

In vitro testing of newly synthesized benzothiazole derivatives revealed that specific compounds exhibited minimum inhibitory concentrations (MIC) lower than those of established antitubercular drugs like isoniazid. These findings suggest a potential for developing new therapies for tuberculosis resistant strains .

Mechanism of Action

The mechanism of action of 1,3-Benzothiazole-6,7-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

A key structural analogue is (S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride (CymitQuimica, 2025), which differs in three aspects:

Saturation : The tetrahydro modification (4,5,6,7-tetrahydro) reduces aromaticity, increasing conformational flexibility.

Substituents : A propylamine group at position 6 introduces steric bulk and lipophilicity.

Salt Form: The dihydrochloride salt may enhance solubility compared to the mono-hydrochloride form of 1,3-benzothiazole-6,7-diamine .

Another related compound class includes 2,1,3-benzoxadiazoles (e.g., compounds 9a–d), which replace sulfur with oxygen and nitrogen. This substitution alters electronic properties, reducing thioamide reactivity while enhancing fluorescence, making benzoxadiazoles more suitable for optoelectronic applications .

Physicochemical and Functional Differences

Property 1,3-Benzothiazole-6,7-diamine Hydrochloride (S)-N6-Propyl-tetrahydrobenzo[d]thiazole-2,6-diamine Dihydrochloride 2,1,3-Benzoxadiazole Derivatives
Molecular Weight (g/mol) ~215 (free base) + HCl ~345 (dihydrochloride) 200–300 (varies by substituent)
Solubility Moderate in polar solvents (e.g., DMF) High (due to dihydrochloride salt) Low in water, high in organics
Key Substituents 6,7-diamine 6-propylamine, tetrahydro ring Nitro, alkyl chains
Applications Drug synthesis, coordination chemistry Neurological research (dopamine analogs) Fluorescent probes, OLEDs

Biological Activity

1,3-Benzothiazole-6,7-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by data from various studies.

Chemical Structure and Properties

This compound (CAS No. 2193064-32-1) is characterized by a benzothiazole ring fused with two amine groups. The presence of these functional groups contributes to its reactivity and biological activity.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : A study evaluated several benzothiazole derivatives for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that compounds with the benzothiazole scaffold exhibited IC50 values ranging from 6.26 μM to over 20 μM in both two-dimensional (2D) and three-dimensional (3D) culture assays. Specifically, the compound demonstrated significant antiproliferative activity against lung cancer cell lines (A549 and HCC827) .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves interaction with specific molecular targets such as DNA or critical enzymes involved in cell cycle regulation. This interaction can lead to apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • In Vitro Studies : In studies assessing antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, benzothiazole derivatives demonstrated effective inhibition at varying concentrations. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods .
  • Eukaryotic Model Testing : Additionally, the compound was tested against Saccharomyces cerevisiae, showing potential as an antifungal agent as well .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have been documented as well:

  • Inhibition of COX Enzymes : One derivative exhibited significant inhibition of cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammatory pathway. This was evidenced by a percentage inhibition of 57.35% when administered intraperitoneally in animal models, surpassing the effects of standard anti-inflammatory drugs like indomethacin .

Summary of Biological Activities

Biological Activity Target Organisms/Cells IC50/MIC Values Mechanism
AntitumorA549, HCC8276.26 - 20 μMApoptosis via DNA interaction
AntimicrobialE. coli, S. aureusVariesCell wall synthesis inhibition
Anti-inflammatoryCOX-257.35% inhibitionCOX-2 inhibition

Case Studies and Research Findings

Recent research has focused on synthesizing new derivatives based on the benzothiazole scaffold to enhance biological activity:

  • Synthesis and Evaluation : A study synthesized novel derivatives and evaluated their antiproliferative activities across multiple tumor cell lines using MTT assays. The results indicated varying degrees of efficacy based on structural modifications .
  • Comparative Analysis : Comparative studies between different benzothiazole derivatives revealed that modifications at the amine positions significantly influenced both antimicrobial and anticancer activities, suggesting that structural optimization is key for enhancing therapeutic efficacy .

Q & A

Q. How to validate synthetic routes against conflicting literature methods?

  • Methodological Answer : Perform a systematic review of prior art (e.g., patents, journals) to identify consensus steps. Replicate key experiments from divergent sources and compare yields/purity. Use Cochrane systematic review principles to assess bias and data quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.